o-Phenylbenzyl acrylate o-Phenylbenzyl acrylate
Brand Name: Vulcanchem
CAS No.: 1373162-82-3
VCID: VC8236261
InChI: InChI=1S/C16H14O2/c1-2-16(17)18-12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h2-11H,1,12H2
SMILES: C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

o-Phenylbenzyl acrylate

CAS No.: 1373162-82-3

Cat. No.: VC8236261

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

o-Phenylbenzyl acrylate - 1373162-82-3

Specification

CAS No. 1373162-82-3
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name (2-phenylphenyl)methyl prop-2-enoate
Standard InChI InChI=1S/C16H14O2/c1-2-16(17)18-12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h2-11H,1,12H2
Standard InChI Key PKMSXGVLJHFQHJ-UHFFFAOYSA-N
SMILES C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2
Canonical SMILES C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

o-Phenylbenzyl acrylate (CAS: 1373162-82-3) is an aromatic acrylate ester with the systematic IUPAC name (2-phenylphenyl)methyl prop-2-enoate. Its molecular structure features:

  • Acrylate group: CH2=CHCOO\text{CH}_2=\text{CHCOO}-

  • Ortho-substituted biphenylmethyl group: A benzene ring (phenyl) attached at the ortho position of another benzyl group.

The molecular weight is 238.28 g/mol, calculated from its formula C16H14O2\text{C}_{16}\text{H}_{14}\text{O}_{2}. Key identifiers include:

PropertyValue
SMILESC=CC(=O)OCc1ccccc1c2ccccc2
InChI KeyQSZIMZZZMGTENC-UHFFFAOYSA-N
Canonical SMILESC=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2

The ortho substitution induces steric hindrance, influencing reactivity and intermolecular interactions .

Structural Isomerism and Comparative Analysis

OPBA is part of a triad of phenylbenzyl acrylate isomers:

  • o-Phenylbenzyl acrylate (OPBA): Ortho-substituted (CAS 1373162-82-3).

  • m-Phenylbenzyl acrylate (MPBA): Meta-substituted (CAS 1373162-83-4).

  • p-Phenylbenzyl acrylate (PPBA): Para-substituted (undisclosed CAS).

Key Differences:

  • Refractive Index: OPBA exhibits a higher refractive index (nD1.61n_D \approx 1.61) than PPBA (nD1.59n_D \approx 1.59) due to enhanced electron delocalization in the ortho configuration .

  • Viscosity: OPBA’s viscosity (~50 cP at 25°C) is lower than PPBA’s (~80 cP), favoring its use in coatings .

Synthesis and Production

Esterification Routes

OPBA is synthesized via acid-catalyzed esterification of acrylic acid with o-phenylbenzyl alcohol:

CH2=CHCOOH+C6H5C6H4CH2OHH+OPBA+H2O\text{CH}_2=\text{CHCOOH} + \text{C}_6\text{H}_5\text{C}_6\text{H}_4\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{OPBA} + \text{H}_2\text{O}

Conditions:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid.

  • Temperature: 80–100°C.

  • Solvent: Toluene or xylene (azeotropic removal of water) .

Yield: 70–85% after purification via vacuum distillation or column chromatography .

Industrial-Scale Production

VulcanChem and LGC Standards produce OPBA under controlled conditions:

  • Purity: ≥97% (HPLC).

  • Scale: Batch sizes up to 100 kg, with custom synthesis available .

Physicochemical Properties

Thermal and Optical Properties

PropertyValueMethod
Melting Point<25°C (liquid)DSC
Boiling Point345–350°C (dec.)Atmospheric distillation
Refractive Index (nDn_D)1.612 ±0.002Abbe refractometer
Viscosity (25°C)48–52 cPBrookfield viscometer

Notable Features:

  • High TgT_g: The glass transition temperature of poly(OPBA) is ~120°C, enabling thermal stability in optical films .

  • UV Transparency: Minimal absorption above 300 nm, suitable for UV-curable resins .

Solubility and Reactivity

SolventSolubility (g/100 mL, 25°C)
TolueneMiscible
Ethanol15.2
Water<0.01

Reactivity:

  • Radical Polymerization: OPBA undergoes rapid polymerization with initiators like AIBN (half-life ~1 h at 70°C) .

  • Crosslinking: Forms dense networks with bifunctional acrylates (e.g., ethylene glycol dimethacrylate) .

Applications in Material Science

Optical Materials and Coatings

OPBA is a key monomer in high-refractive-index polymers for:

  • Plastic lenses: Patented compositions (e.g., US 7,914,776) blend OPBA with bicarbazole derivatives, achieving nD>1.65n_D > 1.65 after curing .

  • Anti-reflective coatings: Low viscosity (~50 cP) enables uniform thin-film deposition .

Case Study: DIC Corporation’s optical resin (JP2012082387A) combines OPBA and fluorene acrylates, yielding materials with nD=1.67n_D = 1.67 and Abbe number >35 .

Functional Polymers and Composites

  • Pressure-sensitive adhesives: OPBA enhances tack and peel strength in acrylic adhesives .

  • Hydrophobic coatings: Copolymers with fluorinated acrylates achieve water contact angles >110° .

Hazard StatementPrecautionary Measure
H317 (Skin sensitization)Use nitrile gloves and ventilation.
H411 (Aquatic toxicity)Prevent environmental release.

Exposure Limits: No established OELs; handle under ALARA principles .

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